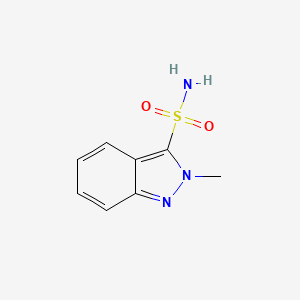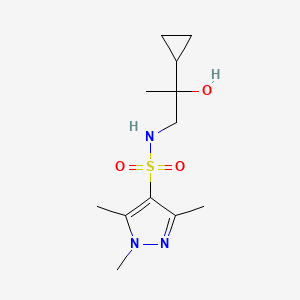
4-(2-Fluorophenyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluorophenyl)butan-2-amine is a chemical compound with the CAS Number: 1092924-49-6 . It has a molecular weight of 167.23 .
Molecular Structure Analysis
The IUPAC name of this compound is 4-(2-fluorophenyl)-2-butanamine . Its InChI code is 1S/C10H14FN/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3 . This suggests that the compound contains a fluorophenyl group attached to a butanamine.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature .Applications De Recherche Scientifique
Chromosomal Analysis : Fluorescamine, a derivative related to 4-(2-Fluorophenyl)butan-2-amine, has been utilized in chromosomal analysis. It shows species-dependent reactivity in mammalian chromosomes, indicating a heterogeneous distribution of chromosomal proteins, which varies between species (Cuéllar et al., 1991).
Organic Synthesis : In organic chemistry, 4-(2-Fluorophenyl)butan-2-amine derivatives have been used in palladium-catalyzed decarboxylative coupling reactions. These reactions show high reactivity and tolerance of various functional groups, underscoring the compound's utility in synthesizing complex organic molecules (Moon, Jang, & Lee, 2009).
Amine Vapor Detection : The compound's derivatives have been developed into fluorescent sensors for detecting amine vapors, which are crucial in agricultural, pharmaceutical, and food industries. These sensors can distinguish amine vapors from other volatile organic compounds, indicating their potential in safety and quality monitoring (Gao et al., 2016).
Chemical Modification of Proteins : Derivatives of 4-(2-Fluorophenyl)butan-2-amine have been used in the chemical modification of proteins. For example, fluorescamine reacts with primary amines in proteins to yield highly fluorescent products, enabling the analysis of protein structure and function (Tamaura et al., 1975).
Nanocomposite Materials : The compound's derivatives play a role in creating nanocomposite materials. For instance, organophilic layered nanosilicates modified with protonated alkyl amines, including derivatives of 4-(2-Fluorophenyl)butan-2-amine, have been used to enhance the properties of poly(propylene) compounds (Reichert et al., 2000).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-fluorophenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVGTQIIFTVRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)butan-2-amine | |
CAS RN |
1092924-49-6 |
Source


|
| Record name | 4-(2-fluorophenyl)butan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2644704.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)



![Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate](/img/structure/B2644715.png)



![Ethyl 5-(3-chlorothiophen-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2644721.png)
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2644724.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2644725.png)